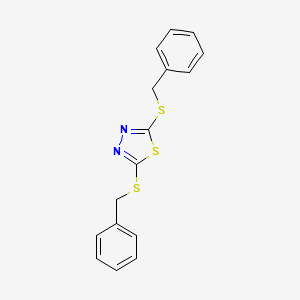

2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole

Description

Evolution and Significance of 1,3,4-Thiadiazole (B1197879) Heterocycles in Contemporary Chemical Research

The 1,3,4-thiadiazole nucleus, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, has evolved from a heterocyclic curiosity into a highly significant scaffold in modern chemical research. First described in the late 19th century, the exploration of 1,3,4-thiadiazole and its derivatives has grown exponentially, driven by their remarkable chemical stability and diverse pharmacological activities. researchgate.net The strong aromaticity of the ring system confers high in vivo stability, making it a privileged structure in medicinal chemistry. researchgate.net

The significance of 1,3,4-thiadiazoles is underscored by their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties. nih.goveprajournals.com This versatility has led to the incorporation of the 1,3,4-thiadiazole moiety into several clinically used drugs, such as the carbonic anhydrase inhibitor Acetazolamide and the antimicrobial Cefazolin. jocpr.com Beyond pharmaceuticals, these heterocycles have found applications in agriculture as pesticides and in materials science as corrosion inhibitors and components of polymers. jocpr.com The continuous development of new synthetic methodologies allows for the creation of extensive libraries of 1,3,4-thiadiazole derivatives, fueling ongoing research into their potential applications. areeo.ac.ir

Structural Isomers and Regioisomeric Considerations of Thiadiazoles: Focus on the 1,3,4-Thiadiazole Scaffold

Thiadiazoles are a class of five-membered heterocyclic compounds characterized by the presence of one sulfur and two nitrogen atoms within the ring. researchgate.net Four constitutional isomers exist, distinguished by the relative positions of these heteroatoms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. researchgate.net The arrangement of the heteroatoms significantly influences the electronic properties, stability, and reactivity of each isomer, thereby defining their chemical behavior and potential applications.

| Isomer | Structure | Key Characteristics |

|---|---|---|

| 1,2,3-Thiadiazole |  | Often thermally or photochemically unstable, leading to ring-opening and fragmentation. |

| 1,2,4-Thiadiazole |  | A stable aromatic ring; derivatives are explored for various biological activities. |

| 1,2,5-Thiadiazole |  | Known for its electron-withdrawing nature and use in materials science. |

| 1,3,4-Thiadiazole |  | Highly stable and aromatic; the most extensively studied isomer in medicinal chemistry due to its broad bioactivity. researchgate.net |

Among these, the 1,3,4-thiadiazole scaffold is the most prominent in contemporary research. Its symmetrical structure and robust aromaticity contribute to its stability and make it an excellent platform for developing new molecules. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, allowing its derivatives to interact with biological systems and interfere with processes like DNA replication. This bioisosteric relationship is a key factor behind the extensive investigation of its derivatives as potential therapeutic agents.

Contextualizing 2,5-Disubstituted-1,3,4-thiadiazoles in Advanced Heterocyclic Chemistry

The versatility of the 1,3,4-thiadiazole scaffold is most effectively harnessed through substitution at the 2 and 5 positions. This disubstitution pattern is a cornerstone of advanced heterocyclic chemistry, allowing for the precise tuning of the molecule's physicochemical and biological properties. The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is often achieved through the cyclization of thiosemicarbazides or by modifying a pre-existing 1,3,4-thiadiazole core, such as 2,5-dimercapto-1,3,4-thiadiazole (B142945). nih.gov

The introduction of various functional groups at these positions can dramatically alter the molecule's activity. For example, attaching aromatic or heterocyclic rings can enhance anticancer or antimicrobial efficacy. nih.gov The ability to create symmetrically or asymmetrically substituted derivatives further expands the chemical space available for exploration. Research has shown that the nature of the substituents at the C2 and C5 positions directly influences the compound's mechanism of action and potency, making the 2,5-disubstitution strategy a powerful tool in drug design and materials science.

Emergence of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole as a Subject of Academic Inquiry

Within the vast family of 2,5-disubstituted-1,3,4-thiadiazoles, 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole (also known as 2,5-Bis(benzylthio)-1,3,4-thiadiazole) has emerged as a compound of specific academic interest. Its synthesis is typically achieved through the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole (a key precursor also known as Bismuthiol) with two equivalents of a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. researchgate.netosi.lv This nucleophilic substitution reaction targets the two reactive mercapto groups of the starting material.

| Research Area | Key Finding | Reference |

|---|---|---|

| Synthesis | Prepared by reacting 2,5-dimercapto-1,3,4-thiadiazole with benzyl bromide. | researchgate.net |

| Coordination Chemistry | The thiadiazole ring nitrogens act as coordination sites for metal centers, forming bimetallic complexes with rhenium. | researchgate.net |

| Structural Analysis | Characterized by NMR, IR, UV, elemental analysis, and single-crystal X-ray diffraction. | researchgate.net |

| Kinetic Studies | The rate of benzylation of 2,5-dimercapto-1,3,4-thiadiazole salts has been investigated, showing dependence on the cation. |

The academic inquiry into this specific compound has been particularly notable in the field of coordination chemistry. A 2016 study by Benny et al. detailed the synthesis and characterization of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole and its subsequent use as a ligand to create organometallic rhenium complexes. researchgate.net The research demonstrated that the thiadiazole ring's nitrogen atoms, rather than the sulfur atoms of the benzylsulfanyl groups, coordinate to the rhenium metal centers, acting as a bridging ligand to form a bimetallic complex. researchgate.net Such studies are crucial for developing new catalysts, radiopharmaceuticals, and materials with novel electronic properties. The investigation of this compound exemplifies the broader research strategy of using functionalized heterocyclic scaffolds to build complex, multi-component molecular architectures.

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2S3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

2,5-bis(benzylsulfanyl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C16H14N2S3/c1-3-7-13(8-4-1)11-19-15-17-18-16(21-15)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

HQOJMWWJCILSIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=CC=C3 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy: Infrared (IR) and Raman Analyses for Functional Group Identification and Bond Characterization

Vibrational spectroscopy is essential for identifying the functional groups and characterizing the bonding within 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole. While a complete experimental spectrum for this specific molecule is not widely published, the expected absorption bands can be inferred from data on closely related 1,3,4-thiadiazole (B1197879) derivatives. mdpi.comdergipark.org.tr

The key functional groups present in the molecule are the 1,3,4-thiadiazole ring, the benzyl (B1604629) groups, and the sulfide (B99878) linkages. The IR spectrum is expected to show characteristic absorption bands corresponding to these moieties. Aromatic C-H stretching vibrations of the benzyl groups are anticipated in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) bridges would typically appear between 3000 and 2850 cm⁻¹. jocpr.com

A crucial vibration for confirming the heterocycle is the C=N stretching of the thiadiazole ring, which is generally observed in the 1649–1639 cm⁻¹ range. sapub.org The C-S-C stretching vibrations, involving both the thiadiazole ring and the sulfide linkers, are expected at lower frequencies, often around 700 cm⁻¹. dergipark.org.tr The presence of these characteristic bands in an experimental spectrum would confirm the successful synthesis and structural integrity of the compound.

Table 1: Expected Infrared (IR) Absorption Bands for 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic (Benzyl) | 3100 - 3000 |

| C-H Stretch | Aliphatic (-CH₂-) | 3000 - 2850 |

| C=N Stretch | Thiadiazole Ring | 1649 - 1639 |

| C=C Stretch | Aromatic Ring | ~1500 - 1400 |

| C-S-C Stretch | Ring & Linker | ~700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC for Proton and Carbon Environments

NMR spectroscopy provides detailed information about the proton and carbon environments within the molecule.

In the ¹H NMR spectrum, the protons of the two equivalent methylene (-CH₂-) groups are expected to produce a singlet. Based on data from analogous structures containing a benzylthio-thiadiazole moiety, this peak is predicted to appear in the downfield region, around δ 4.58 ppm, due to the deshielding effect of the adjacent sulfur atom and thiadiazole ring. dergipark.org.tr The protons on the two phenyl rings are expected to resonate as a multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm. jocpr.com

The ¹³C NMR spectrum would confirm the carbon framework. The carbon atoms of the 1,3,4-thiadiazole ring are highly deshielded and are expected to appear at approximately δ 165-170 ppm. dergipark.org.tr The methylene carbon signal is anticipated around δ 40-50 ppm. The aromatic carbons of the benzyl groups would produce a series of signals in the δ 127-140 ppm range. rsc.org

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be employed to confirm these assignments. A COSY spectrum would show correlations among the coupled protons within the phenyl rings, while an HMQC spectrum would correlate the proton signals of the methylene and phenyl groups directly to their attached carbon atoms, providing unambiguous structural confirmation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole

| Group | Nucleus | Predicted Chemical Shift (ppm) |

| Thiadiazole Ring Carbons | ¹³C | 165 - 170 |

| Benzyl Aromatic Carbons | ¹³C | 127 - 140 |

| Methylene Carbons (-CH₂-) | ¹³C | 40 - 50 |

| Benzyl Aromatic Protons | ¹H | 7.20 - 7.40 (multiplet) |

| Methylene Protons (-CH₂-) | ¹H | ~4.58 (singlet) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of the molecule, which helps in confirming its structure. The calculated molecular weight for 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole (C₁₆H₁₄N₂S₃) is approximately 330.49 g/mol . Therefore, the molecular ion peak (M⁺) in the mass spectrum would be expected at m/z 330.

The fragmentation pattern is predicted to be dominated by the cleavage of the benzylic C-S bond, which is typically the weakest bond in this part of the molecule. This cleavage would result in the formation of a highly stable benzyl cation (C₇H₇⁺) at m/z 91 , which is often the base peak in the spectra of benzyl-containing compounds. The corresponding loss of a benzyl group from the molecular ion would produce a fragment at m/z 239. Subsequent fragmentation could involve the loss of the second benzyl group or the breakdown of the thiadiazole ring itself. sapub.org

Table 3: Predicted Key Fragments in the Mass Spectrum of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole

| m/z | Ion Structure | Description |

| 330 | [C₁₆H₁₄N₂S₃]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Benzyl Cation (Tropylium ion) |

| 239 | [C₉H₇N₂S₃]⁺ | [M - C₇H₇]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole is expected to be characterized by absorption bands corresponding to π → π* and n → π* transitions. These transitions involve the π-electron systems of the thiadiazole and benzyl rings, as well as the non-bonding electrons on the sulfur and nitrogen atoms. uobaghdad.edu.iq

Based on studies of related 2,5-disubstituted 1,3,4-thiadiazoles, strong absorption bands corresponding to π → π* transitions are typically observed in the range of 220-300 nm. semanticscholar.orgresearchgate.net A weaker band, corresponding to the n → π* transition, may be observed at longer wavelengths, often above 300 nm. uobaghdad.edu.iq The conjugation between the sulfur lone pairs, the thiadiazole ring, and the benzyl groups influences the exact position and intensity of these absorption maxima.

X-ray Crystallography: Single Crystal and Powder Diffraction for Solid-State Structure Determination

The analysis of this analog reveals that the molecule possesses crystallographic twofold symmetry. nih.gov The central 1,3,4-thiadiazole ring is essentially planar. The dihedral angle between the thiadiazole ring and the attached benzene (B151609) rings is 87.19 (7)°, indicating that the aromatic rings are nearly perpendicular to the plane of the central heterocycle. nih.gov In the crystal lattice, the molecules are linked by weak intermolecular interactions, including C—H⋯N hydrogen bonds and short S⋯S contacts of 3.3389 (9) Å. nih.gov This data suggests that the non-chlorinated title compound would adopt a similar, non-planar conformation in the solid state.

Table 4: Crystallographic Data for 2,5-Bis[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂Cl₂N₂S₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.200 (3) |

| b (Å) | 5.6604 (11) |

| c (Å) | 17.524 (4) |

| β (°) | 92.56 (3) |

| Volume (ų) | 1704.4 (6) |

| Z | 4 |

Data obtained from the crystallographic study of the 3-chloro-substituted analog. nih.gov

Advanced Characterization Techniques: Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed based on the electron distribution calculated from crystal structure data. For derivatives of 1,3,4-thiadiazole, Hirshfeld analysis reveals the nature and contribution of various weak interactions that stabilize the crystal packing. researchgate.netnih.gov

For a molecule like 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole, the Hirshfeld surface would be mapped to visualize close contacts between neighboring molecules. The analysis typically generates two-dimensional "fingerprint plots" that quantify the contribution of different types of interactions. Based on studies of similar structures, the most significant contributions to the crystal packing would be from H···H, C···H/H···C, and S···H/H···S contacts. iucr.orgnih.gov For example, in a related thiadiazole derivative, H···H contacts accounted for 33.7% of the interactions, while S···H/H···S contacts contributed 21.2%. nih.gov Weaker C—H⋯π interactions between the methylene protons and the aromatic rings of adjacent molecules are also likely to play a role in the supramolecular assembly. nih.gov

Computational Chemistry and Theoretical Modeling of 2,5 Bis Benzylsulfanyl 1,3,4 Thiadiazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the structural and electronic properties of molecules. nih.gov Methods like B3LYP (Becke's 3-parameter Lee-Yang-Parr) are frequently employed to achieve a balance between computational cost and accuracy for organic molecules, including thiadiazole derivatives. nih.govmdpi.com

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. For 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole, this analysis identifies the most stable conformation by calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Representative Optimized Geometric Parameters for a 2,5-Disubstituted-1,3,4-thiadiazole Core Data is illustrative and based on typical values for related thiadiazole structures.

| Parameter | Typical Value (Å or °) |

|---|---|

| C=N bond length | ~1.29 - 1.31 Å |

| N-N bond length | ~1.36 - 1.38 Å |

| C-S (ring) bond length | ~1.74 - 1.76 Å |

| C-S (exocyclic) bond length | ~1.77 - 1.79 Å |

| C-N-N bond angle | ~110 - 112° |

| N-C-S (ring) bond angle | ~114 - 116° |

| C-S-C (ring) bond angle | ~88 - 90° |

Theoretical vibrational analysis is performed on the optimized geometry of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole to predict its infrared (IR) and Raman spectra. researchgate.net These calculations determine the frequencies and intensities of the normal modes of vibration. The results are crucial for interpreting experimental spectroscopic data, allowing for precise assignment of absorption bands to specific molecular motions, such as stretching, bending, and torsional vibrations. dergipark.org.trresearchgate.net

A strong correlation between the calculated and experimental spectra validates the accuracy of the computed molecular structure. researchgate.net Potential energy distribution (PED) analysis can be used to provide a quantitative description of each vibrational mode in terms of contributions from individual internal coordinates. researchgate.net

Table 2: Characteristic Vibrational Frequencies for 1,3,4-Thiadiazole (B1197879) Derivatives Data is illustrative and based on typical values for related thiadiazole structures.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3000 | Stretching of C-H bonds in the benzyl (B1604629) rings |

| C-H stretch (aliphatic) | 3000 - 2850 | Stretching of C-H bonds in the methylene (B1212753) (-CH₂-) groups |

| C=N stretch (thiadiazole) | 1610 - 1590 | Stretching of the carbon-nitrogen double bond in the ring. dergipark.org.tr |

| C=C stretch (aromatic) | 1600 - 1450 | Stretching of carbon-carbon bonds in the benzyl rings |

| C-S-C stretch (ring) | 700 - 680 | Stretching of the carbon-sulfur bonds within the thiadiazole ring. dergipark.org.tr |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. dergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. growingscience.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests higher reactivity and lower stability. growingscience.com

For 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole, the HOMO is expected to be distributed over the electron-rich thiadiazole ring and the sulfur atoms, while the LUMO may be localized on the heterocyclic ring and parts of the benzyl groups. Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis), correlating electronic transitions with specific excitation energies and oscillator strengths. jmaterenvironsci.comufms.br The primary electronic transition often corresponds to the excitation of an electron from the HOMO to the LUMO. growingscience.com

Table 3: Representative FMO Energies and Energy Gaps for Substituted Thiadiazoles Data is illustrative and based on typical values for related thiadiazole structures.

| Parameter | Typical Value (eV) |

|---|---|

| E(HOMO) | -6.0 to -6.5 |

| E(LUMO) | -1.5 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. irjweb.comresearchgate.net These indices are calculated using the following relationships:

Chemical Potential (μ): μ ≈ (E(HOMO) + E(LUMO)) / 2

Chemical Hardness (η): η ≈ (E(LUMO) - E(HOMO)) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

Chemical potential measures the tendency of electrons to escape from a system. irjweb.com Chemical hardness signifies resistance to change in electron distribution, with a larger HOMO-LUMO gap indicating a "harder" molecule. growingscience.com The electrophilicity index quantifies the ability of a species to accept electrons. These descriptors are invaluable for predicting how 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole will behave in chemical reactions.

Table 4: Calculated Global Reactivity Descriptors Data is illustrative and based on typical values for related thiadiazole structures.

| Descriptor | Typical Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.75 to -4.25 |

| Chemical Hardness (η) | 2.0 to 2.5 |

| Electrophilicity Index (ω) | ~2.8 to ~4.5 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding within a molecule. nih.gov It investigates intramolecular charge transfer and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. ufms.br For 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole, NBO analysis can quantify the delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into antibonding orbitals of the thiadiazole ring and adjacent substituents. The strength of these interactions is measured by the second-order perturbation energy (E(2)), where a higher E(2) value indicates a more significant interaction. nih.gov

Quantum Chemical Topology: Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses for Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of a compound. Quantum Chemical Topology methods provide rigorous frameworks for analyzing these forces.

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, defines chemical bonds and intermolecular interactions based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org The analysis focuses on identifying bond critical points (BCPs) where the gradient of the electron density is zero. wiley-vch.de The properties at these BCPs, such as the value of the electron density itself and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. nih.gov For 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole, QTAIM can be used to identify and quantify weak intermolecular interactions such as C-H···N hydrogen bonds or S···S contacts that stabilize the crystal lattice. nih.govnih.gov

The Non-Covalent Interaction (NCI) index is a visualization tool that helps to identify and map non-covalent interactions in real space. mdpi.com It is based on the relationship between the electron density and the reduced density gradient. NCI plots generate surfaces that highlight regions of weak interactions, color-coded to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) forces, providing a clear and intuitive picture of the interactions governing the supramolecular assembly.

Theoretical Studies of Tautomerism and Isomerism in Thiadiazole Systems

Thiadiazole derivatives, particularly those with substituents at the 2- and 5-positions, can exhibit tautomerism. researchgate.net Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For substituted 1,3,4-thiadiazoles, the potential for tautomerism is an important consideration in understanding their structure and reactivity.

Theoretical studies on 2,5-disubstituted diazoles, including thiadiazoles, have been conducted to investigate the relative stabilities of different tautomeric forms. researchgate.net For 2,5-dimercapto-1,3,4-thiadiazole (B142945), computational studies have explored the equilibrium between the dithiol and the thiol-thione tautomers. researchgate.net

Key findings from these theoretical investigations include:

For 2,5-disubstituted thiadiazoles with exocyclic mercapto groups, the mixed mercapto/thione form is often found to be the most stable tautomer in the gas phase. researchgate.net

The barriers for intramolecular proton transfer can be significant, suggesting that tautomerization may not occur readily without a catalyst or specific solvent effects. researchgate.net

The solvent can play a crucial role in the tautomeric equilibrium. For instance, in some novel 1,3,4-thiadiazole derivatives, the keto form is favored in polar aprotic solvents, while the enol form is preferred in non-polar solvents. mdpi.com

In the case of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole, the presence of the benzylsulfanyl groups, which are attached via sulfur atoms, makes tautomerism involving proton transfer from the substituent less likely compared to a mercapto-substituted thiadiazole. However, theoretical modeling can still provide valuable information on the conformational isomerism arising from the rotation around the C-S and S-CH2 bonds.

Coordination Chemistry: 2,5 Bis Benzylsulfanyl 1,3,4 Thiadiazole As a Ligand

Ligand Design Principles for Thiadiazole-Based Systems

The 1,3,4-thiadiazole (B1197879) ring is an excellent scaffold for ligand design due to the presence of multiple heteroatoms—two nitrogen atoms and a sulfur atom—which can serve as potential coordination sites. isres.org The coordinating ability of a thiadiazole-based ligand is heavily influenced by the nature of the substituents at the 2- and 5-positions. These substituents can dictate the ligand's denticity, flexibility, and the ultimate structure of the resulting metal complex.

Ligand design strategies often fall into two categories:

Ligands with Coordinating Peripheral Groups: When substituents with their own donor atoms (e.g., pyridyl, hydroxyl, amino groups) are attached to the thiadiazole core, the ligand can act as a chelating or bridging agent, leading to the formation of stable mononuclear or polynuclear structures. mdpi.comscispace.com For instance, 2,5-bis(2-pyridyl)-1,3,4-thiadiazole is often used as a bidentate ligand to form five-membered chelate rings or as a double-bidentate bridging ligand. nih.gov

Ligands with Non-Coordinating Peripheral Groups: In contrast, ligands like 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole feature thioether (R-S-R) linkages in their side chains. While thioether sulfur atoms can coordinate to metal centers, particularly soft metals, they are generally weaker donors than the heterocyclic nitrogen atoms. In such cases, the thiadiazole ring itself acts as the primary coordination site. The flexibility imparted by linkages in these side chains, such as the methylene (B1212753) group in the benzylsulfanyl substituent, can also influence the formation of different coordination architectures. nih.gov

For 2,5-bis(organylthio)-1,3,4-thiadiazole derivatives, the design focuses on utilizing the two ring nitrogens as donor sites, allowing the ligand to function in either a monodentate fashion or as a bridging ligand between two metal centers. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole and its analogues typically involves the direct reaction of the ligand with a suitable metal precursor in an appropriate solvent.

A key example is the reaction of 2,5-bis(benzylthio)-1,3,4-thiadiazole with the organometallic rhenium starting material, [NEt₄]₂[fac-Re(I)Br₃(CO)₃]. researchgate.net This reaction yielded two different complexes, a bimetallic species and a mononuclear "2+1" complex, demonstrating the ligand's versatile coordinating ability. researchgate.net Similarly, copper(II) complexes of the closely related ligand 2,5-bis(ethylthio)-1,3,4-thiadiazole have been prepared by reacting the ligand with copper(II) bromide and other salts. mdpi.comnih.gov

The characterization of these complexes relies on a combination of analytical and spectroscopic techniques:

Elemental Analysis: To confirm the stoichiometry of the complexes. researchgate.net

Infrared (IR) Spectroscopy: To observe shifts in the vibrational frequencies of the thiadiazole ring upon coordination to a metal ion. mdpi.comresearchgate.net Changes in the bands between 1700–1450 cm⁻¹ are particularly sensitive to coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the ligand's environment in solution and confirm its binding to the metal center. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry. researchgate.net

Coordination Modes and Binding Sites (Nitrogen, Sulfur, and Peripheral Substituents)

For 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole and its alkylthio analogues, experimental evidence from single-crystal X-ray diffraction shows that coordination occurs exclusively through the nitrogen atoms of the thiadiazole ring. mdpi.comresearchgate.net The exocyclic thioether sulfur atoms of the benzylsulfanyl or ethylthio groups have not been observed to participate in binding in the reported structures. mdpi.comresearchgate.net This is in contrast to complexes of 2,5-dimercapto-1,3,4-thiadiazole (B142945), where the exocyclic sulfur atoms (in their thione or thiolate forms) are primary binding sites. rsc.org

Two principal coordination modes have been identified for 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole:

Monodentate (κN): The ligand binds to a single metal center through one of its ring nitrogen atoms. This is observed in the complex fac-Re(I)(2,5-bis(benzylthio)-1,3,4-thiadiazole)(CO)₃(picolinate). researchgate.net A similar monodentate coordination is seen in the copper complex Cu(L)₂Br₂ where L is 2,5-bis(ethylthio)-1,3,4-thiadiazole. mdpi.com

Bridging Bidentate (μ-κN:κ′N): The ligand bridges two different metal centers, with each nitrogen atom coordinating to one metal. This mode is exemplified by the bimetallic rhenium complex fac-(di-μ-bromo)(μ-2,5-bis(benzylthio)-1,3,4-thiadiazole-κN:κ′N)bis(tricarbonyl rhenium (I)). researchgate.net

Stoichiometry and Geometry of Metal-Ligand Complexes (e.g., Octahedral, Mononuclear, Binuclear)

The stoichiometry and geometry of complexes formed with 2,5-bis(alkylthio)-1,3,4-thiadiazole ligands vary depending on the metal, counter-ions, and reaction conditions.

Binuclear Complexes: The reaction of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole with a rhenium precursor resulted in a binuclear complex where the thiadiazole ligand bridges two Re(I) centers. researchgate.net

Mononuclear Complexes: A mononuclear rhenium complex with a 1:1 metal-to-ligand ratio was also synthesized. researchgate.net For the related 2,5-bis(ethylthio)-1,3,4-thiadiazole ligand, a mononuclear copper(II) complex with a 1:2 metal-to-ligand stoichiometry, Cu(L)₂Br₂, was formed. mdpi.com The geometry of the {CuN₂Br₂} coordination core in this complex is described as distorted square-planar. mdpi.com

Studies on the analogous ligand 2,5-bis(acetylmethylthio)-1,3,4-thiadiazole (AMTD) have shown a wider range of geometries, including tetrahedral (with Mn²⁺, Ni²⁺), octahedral (with Co²⁺, Cu²⁺, Pt²⁺), and square planar (with Pd²⁺). researchgate.net

| Ligand | Metal Ion | Stoichiometry (Metal:Ligand) | Geometry | Reference |

|---|---|---|---|---|

| 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole | Re(I) | 2:1 (Binuclear) | Distorted Octahedral | researchgate.net |

| 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole | Re(I) | 1:1 (Mononuclear) | Distorted Octahedral | researchgate.net |

| 2,5-Bis(ethylthio)-1,3,4-thiadiazole | Cu(II) | 1:2 (Mononuclear) | Distorted Square-Planar | mdpi.com |

| 2,5-Bis(acetylmethylthio)-1,3,4-thiadiazole | Co(II) | Not specified | Octahedral | researchgate.net |

| 2,5-Bis(acetylmethylthio)-1,3,4-thiadiazole | Ni(II) | Not specified | Tetrahedral | researchgate.net |

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of these coordination compounds provide insight into the electronic structure and interactions between metal centers. These properties are primarily determined by the d-electrons of the transition metal ion and its coordination environment.

For the copper(II) complexes with 2,5-bis(ethylthio)-1,3,4-thiadiazole, magnetic susceptibility measurements have revealed distinct behaviors. mdpi.comnih.gov

The complex Cu(L)₂Br₂ behaves as an almost ideal paramagnet, which is consistent with its mononuclear structure where the Cu(II) ions are well-isolated from each other. mdpi.comnih.gov

In contrast, the complex Cu(L)(C₂N₃)₂ exhibits characteristics of an alternating-exchange antiferromagnetic chain. mdpi.comnih.gov This indicates that magnetic interactions are being propagated between adjacent Cu(II) centers, likely through the dicyanamide (B8802431) bridging co-ligands. mdpi.comnih.gov

The electronic spectra (UV-Vis) of the rhenium complexes with 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole have also been reported, providing information on the electronic transitions within these compounds. researchgate.net

| Complex | Magnetic Behavior | Description | Reference |

|---|---|---|---|

| Cu(L)₂Br₂ | Paramagnetic | Behaves as a system of isolated magnetic moments. | mdpi.comnih.gov |

| Cu(L)(C₂N₃)₂ | Antiferromagnetic | Shows magnetic coupling between adjacent Cu(II) ions, forming an alternating-exchange chain. | mdpi.comnih.gov |

Theoretical Investigations of Metal-Ligand Interactions in Complexes

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structures of thiadiazole-based metal complexes. ekb.egresearchgate.net These computational studies provide a deeper understanding of metal-ligand bonding, charge distribution, and the relative stability of different isomers and coordination modes. semanticscholar.orglbp.world

DFT calculations can be employed to:

Optimize Geometries: Predict the most stable three-dimensional structure of a complex, which can be compared with experimental data from X-ray crystallography. nih.gov

Analyze Metal-Ligand Bonds: Quantum Theory of Atoms in Molecules (QTAIM) analysis can characterize the nature of the bonds between the metal and the ligand donor atoms, indicating whether they are primarily ionic or possess covalent character. nih.gov

Elucidate Binding Affinity: DFT calculations have been used in combination with spectroscopic methods to determine the preferred binding sites of related thiadiazole ligands on metal surfaces, helping to explain the observed preference for coordination through nitrogen rather than sulfur atoms. rsc.org

Simulate Spectra: Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, aiding in the interpretation of experimental UV-Vis data. semanticscholar.org

For thiadiazole systems, DFT studies have been instrumental in exploring the tautomeric forms of ligands and understanding how electronic properties are affected by coordination. rsc.orgnih.gov Such theoretical investigations could be applied to the complexes of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole to further rationalize its observed coordination behavior and electronic properties.

Applications in Advanced Materials Science and Engineering

Lubricant Additives: Tribological Performance and Mechanism of Action (e.g., Antiwear, Extreme Pressure)

2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole (BBST) has demonstrated significant potential as a high-performance, ashless, and non-corrosive multifunctional lubricant additive. Its efficacy in enhancing the antiwear (AW) and extreme pressure (EP) properties of lubricating oils has been a subject of detailed research.

Studies have shown that BBST, when added to a base oil, can substantially improve its load-carrying capacity and wear protection capabilities. In one such study, the performance of BBST was compared with other additives, including bis-2,5-octylsulfanyl- mdpi.comhznu.edu.cnjmaterenvironsci.comthiadiazole (BOST), medium chain chlorinated paraffin (B1166041) (MCCP), and zinc dialkyl dithiophosphate (B1263838) (ZDDP). The results, as summarized in the table below, indicate the superior performance of BBST.

| Additive | Weld Load (PD) in N | Anti-Wear (AW) Value in mm2 |

|---|---|---|

| Naphthenic Base Oil (NBO) | - | - |

| BBST | 3089 | 5 |

| BOST | - | - |

| MCCP | - | - |

| ZDDP | - | - |

The mechanism of action for the tribological performance of BBST is attributed to the formation of a robust protective tribofilm on the metal surface. This film is a result of the interaction between the sulfur (S) and nitrogen (N) atoms, as well as the π-electrons from the benzene (B151609) rings of the BBST molecule, with the metal surface. Surface analysis techniques have revealed that this tribofilm is composed of iron sulfides (FeS), iron oxides (Fe₂O₃), and coordination bonds between iron and nitrogen (Fe···N). This composite film effectively separates the rubbing surfaces, thereby reducing friction and wear under extreme pressure conditions.

Functional Organic Electronic Materials: Electron-Accepting Units in π-Conjugated Polymers

The 1,3,4-thiadiazole (B1197879) ring is an electron-deficient heterocyclic system, which makes it a valuable component in the design of functional organic electronic materials. When incorporated into the backbone of a π-conjugated polymer, the 2,5-disubstituted-1,3,4-thiadiazole unit can act as an electron-accepting moiety. This is a key principle in the development of donor-acceptor (D-A) type conjugated polymers, which are widely used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org

In such D-A polymers, the 1,3,4-thiadiazole unit is copolymerized with an electron-donating monomer. This architectural design leads to the formation of a low bandgap material, which is crucial for efficient light absorption in solar cells. The intramolecular charge transfer (ICT) from the donor to the acceptor unit along the polymer chain allows for the fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its optical and electronic properties.

While specific research on polymers containing 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole is not extensively documented, the fundamental role of the 2,5-disubstituted-1,3,4-thiadiazole core is well-established. The benzylsulfanyl groups attached to the thiadiazole ring in BBST could potentially influence the polymer's solubility, morphology, and electronic properties due to their steric and electronic effects.

Optoelectronic Applications: Luminescence and Charge Transfer Characteristics

The donor-acceptor architecture inherent in molecules containing a 1,3,4-thiadiazole ring also imparts interesting optoelectronic properties, such as luminescence. In the case of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole, the electron-deficient thiadiazole ring acts as the acceptor, while the electron-rich benzylsulfanyl groups can be considered as the donor moieties.

Upon photoexcitation, an intramolecular charge transfer (ICT) can occur from the benzylsulfanyl groups to the thiadiazole core. The efficiency and wavelength of the resulting photoluminescence are highly dependent on the extent of this charge transfer and the molecular geometry. The nature of the solvent can also play a significant role, with more polar solvents often leading to a red-shift in the emission spectrum due to the stabilization of the charge-separated excited state.

The luminescence properties of such D-A-D type molecules make them potential candidates for use as emitters in organic light-emitting diodes (OLEDs). By chemically modifying the donor and acceptor units, the emission color and quantum efficiency can be tailored for specific applications. For instance, strengthening the donor or acceptor character can lead to a more pronounced ICT and a shift to longer emission wavelengths.

Corrosion Inhibition Studies

Thiadiazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. The corrosion inhibition properties of these compounds are attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.com

The adsorption process is facilitated by the presence of heteroatoms, namely sulfur and nitrogen, in the thiadiazole ring, which have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms. Additionally, the π-electrons of the aromatic thiadiazole ring can also contribute to the adsorption process.

For 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole, the presence of multiple sulfur atoms (in the thiadiazole ring and the benzylsulfanyl side chains) and two nitrogen atoms makes it a promising candidate for corrosion inhibition. The mechanism of inhibition would involve the chemisorption of the BBST molecules onto the steel surface, leading to the formation of a protective film. This film would block the active sites for corrosion and hinder the electrochemical reactions responsible for metal dissolution. The effectiveness of the inhibition would depend on factors such as the concentration of the inhibitor, the temperature, and the nature of the corrosive environment. Studies on similar 2,5-bis(alkylthio)-1,3,4-thiadiazole derivatives have shown that they follow this adsorption mechanism to provide significant corrosion protection.

Catalytic Applications of 2,5 Bis Benzylsulfanyl 1,3,4 Thiadiazole and Its Derivatives

Role in Organic Transformations

While direct catalytic applications of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole are not extensively documented in scientific literature, the broader class of 1,3,4-thiadiazole (B1197879) derivatives has shown significant promise as ligands in metal-catalyzed organic transformations. The nitrogen and sulfur atoms within the thiadiazole ring can act as effective coordination sites for transition metals, thereby modulating the metal center's electronic properties and reactivity.

The catalytic potential of such compounds is often realized when they form coordination complexes with metals like iridium, copper, and zinc. For instance, metal complexes involving substituted thiazole (B1198619) ligands, a class of compounds structurally related to thiadiazoles, have been shown to be effective in catalysis. Chiral bidentate phosphine (B1218219) 1,3-thiazoles have been successfully used as ligands in iridium-catalyzed homogeneous asymmetric hydrogenation of aryl alkenes. researchgate.net This suggests that 1,3,4-thiadiazole derivatives could similarly be employed to create catalysts for a variety of organic reactions, including hydrogenations, cross-coupling reactions, and oxidations.

The formation of metal complexes with 1,3,4-thiadiazole ligands can lead to enhanced catalytic or biological activity compared to the free ligand. nih.govgranthaalayahpublication.org For example, coordination compounds of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with 1,3,4-thiadiazole-2,5-disulfonamide as a ligand have demonstrated significantly stronger carbonic anhydrase inhibitory activity than the parent ligand. nih.gov This principle of enhanced activity upon complexation is central to the development of new catalysts based on the 1,3,4-thiadiazole scaffold.

The synthesis of various 2,5-disubstituted-1,3,4-thiadiazole derivatives is well-established, providing a platform for the systematic design and tuning of ligands for specific catalytic applications. nih.gov By modifying the substituents at the 2 and 5 positions, it is possible to influence the steric and electronic environment around the metal center, thereby optimizing the catalyst's performance for a particular organic transformation.

| Ligand Class | Metal Center | Application | Reference |

|---|---|---|---|

| Chiral bidentate phosphine 1,3-thiazoles | Iridium | Asymmetric hydrogenation of aryl alkenes | researchgate.net |

| 1,3,4-Thiadiazole-2,5-disulfonamide | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Carbonic anhydrase inhibition | nih.gov |

| 2,5-Diamino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Potential therapeutic agents | nih.gov |

Supported Catalysis and Heterogeneous Systems

The development of heterogeneous catalysts is of significant interest due to their ease of separation from the reaction mixture and potential for recyclability. While specific examples of supported catalysts based on 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole are not prevalent in the literature, the general principles of catalyst immobilization can be applied to this class of compounds.

Metal complexes of 1,3,4-thiadiazole derivatives can be anchored to solid supports such as silica, alumina, polymers, or magnetic nanoparticles. This can be achieved by functionalizing the thiadiazole ligand with a group that can covalently bind to the support material. The resulting supported catalyst would combine the catalytic activity of the homogeneous metal complex with the practical advantages of a heterogeneous system.

Although not involving a thiadiazole as a catalyst, a relevant example is the use of a vanadium oxide catalyst supported on fluorapatite (B74983) for the synthesis of researchgate.netnih.govresearchgate.netthiadiazolo[3,2-a]pyrimidines. This demonstrates the synergy between a heterocyclic core and a solid support in facilitating organic reactions. Future research could explore the immobilization of catalytically active metal complexes of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole and its derivatives to create novel and reusable heterogeneous catalysts.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. For catalysts based on metal complexes of 1,3,4-thiadiazole derivatives, the catalytic cycle would be initiated by the coordination of the substrate to the metal center.

The 1,3,4-thiadiazole ring can coordinate to a metal ion through one or both of its nitrogen atoms, as well as the exocyclic sulfur atoms if the substituents allow. nih.gov In the case of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole, the two nitrogen atoms of the thiadiazole ring are likely coordination sites. This coordination alters the electronic density at the metal center, which in turn can activate the coordinated substrate for subsequent reaction steps, such as oxidative addition, migratory insertion, or reductive elimination.

Mechanistic studies on the formation of the 1,3,4-thiadiazole ring itself have been reported, providing insights into the reactivity of this heterocyclic system. researchgate.netresearchgate.net However, detailed mechanistic investigations of catalytic cycles involving 1,3,4-thiadiazole-metal complexes are still an emerging area of research. Spectroscopic techniques such as NMR, IR, and X-ray crystallography can be employed to characterize the structure of the metal complexes and any reaction intermediates, thereby elucidating the steps of the catalytic cycle. Theoretical calculations can also provide valuable information on the energetics and geometries of the species involved in the catalytic process.

Elucidating Biological Interaction Mechanisms in Vitro and Mechanistic Focus

Mechanisms of Enzyme Inhibition and Modulation (e.g., Cholinesterases, Phosphatases)

Derivatives of the 1,3,4-thiadiazole (B1197879) nucleus are recognized for their potent enzyme inhibitory activities, particularly against cholinesterases, which are key targets in the management of neurodegenerative diseases like Alzheimer's disease. tbzmed.ac.irnih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy to enhance cholinergic neurotransmission in the brain. mdpi.com

Studies on various 1,3,4-thiadiazole analogues have demonstrated significant inhibitory effects, with some compounds showing potency in the nanomolar range. For instance, a series of benzamide (B126) derivatives bearing the 1,3,4-thiadiazole core exhibited remarkable inhibitory activity against AChE. tbzmed.ac.ir Compound 7e from this series, featuring a fluorine atom on the phenyl ring, was identified as the most active, with an IC50 value of 1.82 ± 0.6 nM, which is more potent than the standard drug donepezil (B133215) (IC50 = 0.6 ± 0.05 µM). tbzmed.ac.ir

Computational docking studies suggest that these inhibitors interact with key residues in the active site of the cholinesterase enzymes. The binding mechanism often involves interactions within the enzyme's active gorge site and potentially a secondary binding at the peripheral anionic site, effectively blocking substrate access. nih.gov The structure-activity relationship indicates that the nature and position of substituents on the phenyl rings attached to the thiadiazole core are crucial determinants of inhibitory potential. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Series | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Benzimidazole-based Thiazoles | AChE | IC50 values from 0.10 ± 0.05 to 11.10 ± 0.30 µM | mdpi.com |

| Benzimidazole-based Thiazoles | BuChE | IC50 values from 0.20 ± 0.050 to 14.20 ± 0.10 µM | mdpi.com |

| Benzamide-Thiadiazole Derivatives (e.g., 7e) | AChE | IC50 = 1.82 ± 0.6 nM | tbzmed.ac.ir |

| 3-Thiadiazolyl-coumarins (e.g., 4b) | AChE | Ki = 0.028 ± 0.002 μM | nih.gov |

Cellular Pathway Perturbations in Disease Models (In Vitro Studies)

The antiproliferative activity of 2,5-disubstituted 1,3,4-thiadiazole derivatives has been extensively evaluated against various human cancer cell lines. nih.gov These compounds often exhibit potent cytotoxicity, with IC50 values in the micromolar and even submicromolar ranges. mdpi.com The structural versatility of the thiadiazole ring allows for modifications that can tune its activity against specific cancer types. nih.gov

For example, certain 1,3,4-thiadiazole-based heterocyclic molecules have shown significant antiproliferative effects against breast cancer (MCF-7), lung cancer (A549), and ovarian cancer (SKOV-3) cell lines. nih.gov One potent derivative demonstrated an IC50 value of 1.52 μM against MCF-7 cells. nih.gov The presence of specific substituents, such as electron-withdrawing groups on an associated aryl moiety, has been shown to enhance anticancer activity. nih.gov

Table 2: Antiproliferative Activity of 1,3,4-Thiadiazole Derivatives in Cancer Cell Lines

| Compound Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Quinolone-based thiadiazoles | MCF-7 (Breast) | 1.52–28.1 μM | nih.gov |

| 1,3,4-Thiadiazole-2-yl-imino-thiazolidine-4-one (6e) | MCF-7 (Breast) | Potent activity reported | nih.gov |

| Nortopsentin Analogs (3b) | Pancreatic Ductal Adenocarcinoma (PDAC) | Submicromolar–micromolar range | mdpi.com |

| Sulphonamide Derivatives (6e, 6b) | HEK293, BT474, NCI-H226 | Moderately potent cytotoxicity | nih.gov |

A primary mechanism behind the anticancer effects of 1,3,4-thiadiazole derivatives is the induction of apoptosis and perturbation of the cell cycle. nih.gov Uncontrolled cell division is a hallmark of cancer, and compounds that can trigger programmed cell death or halt the cell cycle are of significant therapeutic interest. nih.gov

Flow cytometric analysis has revealed that certain thiadiazole derivatives can induce cell cycle arrest, commonly at the G2/M phase. mdpi.comnih.gov For instance, treatment of pancreatic ductal adenocarcinoma cells with a nortopsentin analog containing a 1,3,4-thiadiazole moiety led to a significant increase in the percentage of cells in the G2/M phase (from 16% to 52%) and a corresponding decrease in the G0/G1 and S phases. mdpi.com This cell cycle arrest is often linked to the inhibition of key regulatory proteins like cyclin-dependent kinase 1 (CDK1). mdpi.comnih.gov

Furthermore, these compounds can trigger apoptosis, as confirmed by assays such as Annexin V-PI staining. nih.gov The apoptotic pathway can be initiated through the generation of intracellular reactive oxygen species (ROS), leading to subsequent events like cell shrinkage and nuclear fragmentation. nih.gov

Table 3: Effects of 1,3,4-Thiadiazole Derivatives on Cell Cycle and Apoptosis

| Compound | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Compound 19 | MCF-7 | G2/M arrest, increased early apoptosis (15%) | Inhibition of CDK1 | nih.gov |

| Compound 6e | MCF-7 | Induction of apoptosis | ROS generation, nuclear fragmentation | nih.gov |

| Nortopsentin Analog (3b) | PDAC-3 | Increase in G2-M phase (from 16% to 52%) | Inhibition of CDK1 expression | mdpi.com |

| Compound 6b | MCF-7 | Increased sub-G1 cell population, necrosis (12.5%) | Induction of necrosis | nih.gov |

Mechanisms of Antioxidant Activity: Radical Scavenging Pathways

Several 1,3,4-thiadiazole derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. nih.govdergipark.org.tr The primary mechanism of antioxidant action is often through free radical scavenging, evaluated by assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) method. dergipark.org.trmdpi.com

The structure-activity relationship studies reveal that the antioxidant capacity is influenced by the substituents on the thiadiazole ring. For example, N-aryl-1,3,4-thiadiazole derivatives have shown IC50 values for DPPH scavenging ranging from 25.17 to 43.55 µM. dergipark.org.tr In another study, a thiazolidin-4-one derivative incorporating a 1,3,4-thiadiazole moiety (analogue D-16) was found to be a more potent antioxidant (IC50 = 22.3 µM) than the standard ascorbic acid (IC50 = 111.6 µM). nih.gov The presence of hydroxyl or halogen groups at the para position of an attached phenyl ring can significantly contribute to the radical scavenging potential. nih.gov

Pro-oxidant Effects and Cellular Stress Responses

Paradoxically, while some 1,3,4-thiadiazole derivatives exhibit antioxidant properties, others can exert pro-oxidant effects, particularly in cancer cells. This dual role is a key aspect of their anticancer mechanism. The generation of reactive oxygen species (ROS) can induce oxidative stress, leading to cellular damage and triggering apoptosis in malignant cells. nih.gov

For instance, the compound 6e, a 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivative, was found to induce the accumulation of intracellular ROS in MCF-7 breast cancer cells. nih.gov This increase in ROS levels is a critical step that subsequently leads to cell shrinkage, nuclear fragmentation, and ultimately, apoptotic cell death. nih.gov This pro-oxidant activity highlights a targeted mechanism to induce cellular stress specifically within cancer cells, contributing to the therapeutic efficacy of these compounds.

Antimicrobial Interaction Mechanisms: Membrane Permeability and Chelating Effects

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govmdpi.com Derivatives have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi. nih.govresearchgate.net While the exact mechanisms can vary, they are often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.

The lipophilic nature of the 1,3,4-thiadiazole ring and its substituents can facilitate the crossing of microbial cell membranes, a crucial step for intracellular action. nih.gov Once inside, the sulfur and nitrogen atoms of the thiadiazole ring can act as chelation sites for essential metal ions. This sequestration of metal ions can disrupt the function of metalloenzymes that are vital for microbial survival and replication. Furthermore, these compounds can interfere with enzymes involved in cell wall synthesis or nucleic acid replication, leading to growth inhibition and cell death. nih.gov For example, some piperazine (B1678402) derivatives bearing N,N′-bis(1,3,4-thiadiazole) moieties are thought to act as inhibitors of enoyl-ACP reductase, an essential enzyme in fatty acid biosynthesis. nih.gov

Bioisosteric Relationships and Their Impact on Receptor Interactions

The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, valued for its favorable metabolic profile and its capacity to engage in hydrogen bonding. mdpi.com A key strategy in leveraging this scaffold is the application of bioisosterism, where an atom or group of atoms is exchanged for another with similar properties to enhance activity, modify selectivity, or improve pharmacokinetic profiles. cambridgemedchemconsulting.com The 1,3,4-thiadiazole ring itself is considered a bioisostere of several other cyclic structures, including oxadiazole, thiazole (B1198619), and phenyl rings, an attribute that is frequently exploited in drug design. mdpi.comdovepress.com

The 1,3,4-Thiadiazole Core as a Bioisostere

A significant application of bioisosterism involves replacing a central phenyl ring with a 1,3,4-thiadiazole moiety to target specific biological receptors. In the development of dual kinase inhibitors, for example, the 1,3,4-thiadiazole motif has been successfully incorporated as a bioisostere for the central phenyl ring of the established inhibitor Sorafenib (B1663141). nih.gov This strategic replacement is intended to maintain or improve interactions with the target enzymes, such as VEGFR-2 and BRAF kinase. nih.gov The thiadiazole ring links the hinge-binding region of the molecule with the urea (B33335) motif, which occupies a critical gate region in the inactive conformation of these kinases, playing a crucial role in forming essential hydrogen bonds. nih.gov Research has documented that this bioisosteric substitution can result in compounds with potent inhibitory efficacy against VEGFR-2. nih.gov

| Compound | Core Structure | Target Kinase | Activity (IC50) |

|---|---|---|---|

| Sorafenib | Phenyl | VEGFR-2 | ~0.09 µM |

| Compound 4f (Thiadiazole-based) | 1,3,4-Thiadiazole | VEGFR-2 | 0.194 µM |

| Sorafenib | Phenyl | BRAF | ~0.02 µM |

| Compound 4f (Thiadiazole-based) | 1,3,4-Thiadiazole | BRAF | 0.071 µM |

Impact of 2,5-Substituent Bioisosteric Replacement

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature of the substituents at the 2- and 5-positions. nih.gov Bioisosteric replacement of the benzylsulfanyl groups in 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole with other moieties significantly alters the compound's interaction with biological targets, as demonstrated in various antimicrobial and antiproliferative studies.

One line of research involves the synthesis of derivatives starting from 2,5-dimercapto-1,3,4-thiadiazole (B142945), the same precursor used for the title compound. In these studies, the substituents are replaced with alkyl chains tethered to other heterocyclic rings, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. mdpi.com This clubbing of heterocyclic units can potentiate antimicrobial activities. mdpi.com For instance, the conversion of a bis-ester derivative into a bis-acid hydrazide, and subsequently into compounds bearing 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) rings, leads to a range of biological activities. The introduction of amino and thiol groups into a linked 1,2,4-triazole ring, for example, was shown to enhance antimicrobial activity against various bacterial and fungal strains. mdpi.com

| Compound Derivative | Key Bioisosteric Feature | Activity (MIC, µg/mL) | Target Organism Type |

|---|---|---|---|

| Diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | Alkyl Ester Sidechains | 16-31.25 | Gram-positive/negative bacteria |

| 4,4′-[(1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl)]dibutanohydrazide | Hydrazide Sidechains | 16-31.25 | Gram-positive/negative bacteria |

| 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | Amino-thiol-triazole Sidechains | 4-16 | Bacteria and Fungi |

| 2-mercapto-1,3,4-oxadiazole derivative (16) | Mercapto-oxadiazole Sidechains | 4-8 | Bacteria |

Another clear example of bioisosterism is the replacement of the aromatic benzyl (B1604629) groups with non-aromatic cycloalkyl groups. The synthesis and evaluation of 2,5-bis-cyclopentylsulfanyl- nih.govnih.govmdpi.comthiadiazole and 2,5-bis-cyclohexylsulfanyl- nih.govnih.govmdpi.comthiadiazole revealed that these structural modifications retain antimicrobial activity. researchgate.netum.edu.my These findings demonstrate that the interaction with bacterial targets is not strictly dependent on the aromaticity of the side chains, and that bulky cycloalkyl groups can serve as effective bioisosteres for the benzylsulfanyl moiety in this context. researchgate.netum.edu.my

| Compound | 2,5-Substituent | Activity against S. aureus (Inhibition Zone) | Activity against E. coli (Inhibition Zone) |

|---|---|---|---|

| 2,5-bis-cyclopentylsulfanyl- nih.govnih.govmdpi.comthiadiazole | Cyclopentylsulfanyl | Active | Active |

| 2,5-bis-cyclohexylsulfanyl- nih.govnih.govmdpi.comthiadiazole | Cyclohexylsulfanyl | Active | Active |

These studies collectively underscore the principle that modifying the substituents at the 2- and 5-positions of the 1,3,4-thiadiazole ring through bioisosteric replacement is a powerful strategy for modulating biological activity. The resulting changes in receptor or target interactions are evident through significant shifts in inhibitory concentrations and antimicrobial efficacy.

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Substituent Electronic and Steric Properties on Biological Interactions

The biological activity of 2,5-disubstituted-1,3,4-thiadiazole derivatives is significantly influenced by the electronic and steric properties of the substituents on the benzyl (B1604629) rings. Research has shown that both electron-donating and electron-withdrawing groups can modulate the activity, and the position of these substituents is also crucial.

In the context of anticancer activity, the introduction of various substituents on the phenyl ring of related 1,3,4-thiadiazole (B1197879) derivatives has been explored. For instance, in a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives, compounds with a methoxy (B1213986) group at the para position of the phenyl ring demonstrated the highest inhibitory potency against certain cancer cell lines mdpi.com. This suggests that electron-donating groups can enhance anticancer activity. Conversely, another study on 5-phenyl-substituted 1,3,4-thiadiazole-2-amines indicated that an aromatic ring and electron-withdrawing substituents tend to promote anticancer activity mdpi.com.

The nature and position of substituents also play a role in antimicrobial activity. For some 2,5-disubstituted 1,3,4-thiadiazoles, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial effects researchgate.net.

Steric factors also come into play. The size and shape of the substituents can affect how the molecule fits into the binding site of its biological target. While specific studies on the steric effects of substituents on 2,5-bis(benzylsulfanyl)-1,3,4-thiadiazole are limited, research on related compounds suggests that bulky groups can either enhance or diminish activity depending on the target's topology.

A study on 2,5,6–trisubstituted imidazo(2,1-b)-1,3,4–thiadiazoles as anticancer agents highlighted the importance of specific substitutions for activity against different cancer cell lines ijper.orgijper.org. While not directly involving 2,5-bis(benzylsulfanyl)-1,3,4-thiadiazole, this underscores the principle that the interplay of electronic and steric properties of substituents is a key determinant of biological activity.

Influence of the Benzylsulfanyl Moieties on Molecular Activity Profile

In the context of anticancer activity, the benzylthio group has been identified as a key feature in some potent 1,3,4-thiadiazole-based inhibitors. For example, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed as analogs of the anticancer drug sorafenib (B1663141) and showed significant cytotoxic effects against various human cancer cell lines researchgate.net. The benzylthio moiety in these compounds plays a crucial role in their interaction with the target protein mdpi.com.

Furthermore, the sulfur atom in the benzylsulfanyl group can participate in various non-covalent interactions, such as hydrogen bonds and van der Waals forces, with the amino acid residues in the binding pocket of a target enzyme or receptor. The flexibility of the benzyl group also allows it to adopt different conformations to optimize these interactions.

Pharmacophoric Requirements for Specific Biological Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 2,5-bis(benzylsulfanyl)-1,3,4-thiadiazole and its analogs, several pharmacophoric models have been proposed for different biological activities.

For anticancer activity, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, pharmacophore models have been developed for 1,3,4-thiadiazole derivatives. These models often include a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic features. In a study designing 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, the thiadiazole ring, the urea (B33335) linkage, and the substituted phenyl rings were all considered important pharmacophoric elements for binding to the VEGFR-2 active site researchgate.net.

In the realm of antimicrobial agents, the 1,3,4-thiadiazole ring itself is a key pharmacophoric feature. The nitrogen and sulfur atoms of the ring can participate in essential interactions with microbial enzymes. For a series of 2,5-disubstituted-1,3,4-thiadiazoles, the presence of specific heterocyclic moieties clubbed to the main thiadiazole core was found to enhance antimicrobial activity, suggesting a pharmacophore that combines these different heterocyclic systems mdpi.comnih.gov.

The following table summarizes some of the key pharmacophoric features identified for 1,3,4-thiadiazole derivatives targeting different biological activities.

| Biological Target/Activity | Key Pharmacophoric Features |

|---|---|

| Anticancer (VEGFR-2 Inhibition) | Hydrogen Bond Donors/Acceptors, Aromatic/Hydrophobic Regions |

| Antimicrobial | 1,3,4-Thiadiazole Core, Additional Heterocyclic Moieties |

Future Research Directions and Translational Potential

Advanced Synthetic Methodologies for Enhanced Structural Diversity

While conventional synthetic routes to 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole have been established, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic methodologies. Exploring advanced techniques such as microwave-assisted synthesis and flow chemistry could significantly reduce reaction times and improve yields. Green chemistry approaches, utilizing environmentally benign solvents and catalysts, will also be crucial in developing sustainable production methods for this class of compounds.

Furthermore, the development of one-pot synthesis protocols for 2,5-disubstituted-1,3,4-thiadiazoles, starting from readily available precursors, would enhance the accessibility and structural diversity of this scaffold. By creating a library of derivatives with varied substituents on the benzyl (B1604629) rings, researchers can systematically investigate structure-activity relationships and fine-tune the compound's properties for specific applications.

Exploration of Novel Coordination Architectures

The coordination chemistry of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole presents a fertile ground for investigation. The nitrogen atoms of the thiadiazole ring and the sulfur atoms of the benzylsulfanyl groups offer multiple coordination sites for metal ions. Research has already demonstrated the ability of the nitrogen atoms in the thiadiazole ring to coordinate with rhenium centers, forming both bimetallic and "2+1" complexes. researchgate.net

Future studies should explore the coordination of this ligand with a wider range of transition metals to construct novel coordination polymers and metal-organic frameworks (MOFs). The flexible nature of the benzylsulfanyl groups could allow for the formation of unique and dynamic supramolecular architectures. The resulting materials could exhibit interesting properties, such as porosity for gas storage and separation, catalytic activity, or luminescence for sensing and imaging applications.

Table 1: Crystallographic Data for a Related Compound: 2,5-Bis[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂Cl₂N₂S₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.200(3) |

| b (Å) | 5.6604(11) |

| c (Å) | 17.524(4) |

| β (°) | 92.56(3) |

| Volume (ų) | 1704.4(6) |

This data for a structurally similar compound suggests the type of detailed structural analysis that will be crucial for characterizing new coordination complexes of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole.

Development of Next-Generation Functional Materials

The inherent electronic properties of the 1,3,4-thiadiazole (B1197879) ring, combined with the potential for π-stacking interactions from the benzyl groups, make 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole a promising building block for next-generation functional materials. Future research should focus on incorporating this moiety into polymeric structures to create materials with tailored electronic and optical properties.

For instance, polymers containing the 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole unit could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in sensors. The luminescent properties of its metal complexes could also be harnessed for applications in bio-imaging and diagnostics.

In-depth Mechanistic Studies of Biological Interactivity

The 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. While the biological potential of 2,5-disubstituted-1,3,4-thiadiazoles is recognized, in-depth mechanistic studies on 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole are lacking.

Future research should aim to elucidate the specific molecular targets and mechanisms of action of this compound. For example, studies on its potential as an enzyme inhibitor, such as a tyrosine kinase inhibitor, could reveal its therapeutic potential in oncology. Investigating its antimicrobial mechanism could lead to the development of new agents to combat drug-resistant pathogens. Understanding how the benzylsulfanyl groups influence the biological activity will be key to designing more potent and selective derivatives.

Computational Design and Prediction of Advanced Properties

Computational chemistry and molecular modeling will be indispensable tools in guiding the future research and development of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole. Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives.

Q & A

Q. Q1. What are the optimized methods for synthesizing 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole with high yield?

The compound is synthesized via acid-catalyzed intermolecular cyclization of S-substituted dithiocarbazates. For example, reacting substituted dithiocarbazates with H₂SO₄ in ethanol under reflux yields 2,5-bis(benzylsulfanyl)-1,3,4-thiadiazole (yields: 70–90%). Alternative methods include nucleophilic substitution using propargyl bromide with dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) in DMF at 70°C for 24 h, followed by extraction and recrystallization (yield: 38%) .

Structural Characterization

Q. Q2. How is the molecular structure of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole confirmed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, SCXRD analysis of derivatives like 2,5-bis[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole confirmed a planar thiadiazole ring with dihedral angles of 78.2° between benzyl groups. Key parameters include bond lengths (C–S: 1.74–1.78 Å) and torsional angles (N–S–C–C: 82–88°). Spectroscopic methods (¹H/¹³C NMR, FT-IR) complement structural validation .

Coordination Chemistry

Q. Q3. What coordination modes are observed when 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole interacts with transition metals?

The ligand acts as a bridging or chelating agent via sulfur and nitrogen atoms. In Mn(II) coordination polymers, the thiadiazole sulfur and pyridyl nitrogen atoms form octahedral geometries around metal centers, creating 2D networks. Similar behavior is noted in Cu(II) polymers, where the ligand bridges metal nodes, stabilizing extended frameworks .

Advanced Applications in Materials Science

Q. Q4. How is 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole utilized in constructing metal-organic frameworks (MOFs)?

The ligand’s sulfur and nitrogen donors enable stable MOF architectures. For example, Mn(II)-based MOFs with 2,5-bis(4-pyridyl)-1,3,4-thiadiazole exhibit 1D chains linked via π-π stacking (interlayer distance: 3.628 Å). These MOFs show potential in gas storage or catalysis due to their tunable porosity and redox-active sites .

Biological Activity Assessment

Q. Q5. What methodologies assess the biological activity of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole derivatives?

- Antiviral Activity : Molecular docking against SARS-CoV-2 main protease (PDB ID: 6LU7) evaluates binding affinity (e.g., ΔG = −8.2 kcal/mol).

- Fungicidal Testing : In vitro assays against plant pathogens (e.g., Fusarium oxysporum) measure inhibition zones (e.g., 15–20 mm at 100 ppm).

- Corrosion Inhibition : Electrochemical impedance spectroscopy (EIS) quantifies inhibition efficiency (e.g., 92% for mild steel in HCl) .

Addressing Data Contradictions

Q. Q6. How are contradictions in biological activity data resolved?

Discrepancies often arise from structural modifications or assay conditions. For example:

- Steric Effects : Bulky substituents (e.g., 3-chlorobenzyl) may reduce antiviral efficacy despite improved stability.

- Solubility : Low aqueous solubility of hydrophobic derivatives can lead to false negatives in bioassays.

- Standardization : Comparative studies using identical cell lines (e.g., Vero E6 for antiviral tests) and control compounds (e.g., remdesivir) improve reproducibility .

Advanced Synthetic Modifications

Q. Q7. What strategies enhance the functionalization of 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole?

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties (e.g., 83% yield for 2,5-bis[(1-octyltriazolyl)methylthio] derivatives).

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with boronic acids enable aryl substitutions (e.g., 4-bromophenyl groups) .

Analytical Challenges

Q. Q8. What analytical challenges arise in characterizing thiadiazole derivatives?

- Isomer Discrimination : Tautomerism (e.g., thione-thiol forms) complicates NMR interpretation. Deuteration studies or X-ray crystallography resolve ambiguities.

- Elemental Analysis : High sulfur content (∼30%) requires precise combustion analysis; deviations >0.3% indicate impurities .

Stability and Degradation

Q. Q9. How does 2,5-Bis(benzylsulfanyl)-1,3,4-thiadiazole degrade under environmental conditions?

Photolysis studies under UV light (λ = 254 nm) show partial degradation (~40% after 24 h) via cleavage of C–S bonds. Hydrolytic stability varies with pH: stable in neutral water but degrades in acidic (t₁/₂ = 8 h at pH 2) or alkaline (t₁/₂ = 12 h at pH 12) conditions .

Computational Modeling

Q. Q10. How do computational methods aid in predicting properties of thiadiazole derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (HOMO-LUMO gaps: 4.2–4.5 eV) and reactive sites. Molecular dynamics (MD) simulations model ligand-protein interactions (e.g., binding to SARS-CoV-2 protease) to prioritize synthetic targets .